molecular formula C18H18N4O3S3 B2939920 N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide CAS No. 393572-22-0

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide

Cat. No.: B2939920
CAS No.: 393572-22-0
M. Wt: 434.55
InChI Key: IOYFXABWSBMFMJ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide (CAS: 393572-22-0) features a 1,3,4-thiadiazole core substituted at position 5 with a benzylsulfanyl group and at position 2 with a 4-(dimethylsulfamoyl)benzamide moiety. Its molecular formula is C₁₈H₁₈N₄O₃S₃, with a molecular weight of 434.6 g/mol . These structural attributes position it within a class of sulfonamide-thiadiazole hybrids, which are frequently explored for antimicrobial, anticancer, and enzyme-inhibitory activities .

Properties

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S3/c1-22(2)28(24,25)15-10-8-14(9-11-15)16(23)19-17-20-21-18(27-17)26-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOYFXABWSBMFMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide generally involves the following steps:

  • Formation of 5-(benzylsulfanyl)-1,3,4-thiadiazole: : This can be synthesized from the reaction of thiosemicarbazide with benzyl chloride in the presence of a base, such as sodium hydroxide.

  • Coupling with 4-(dimethylsulfamoyl)benzoic acid: : The 5-(benzylsulfanyl)-1,3,4-thiadiazole is then coupled with 4-(dimethylsulfamoyl)benzoic acid under dehydrating conditions, often using reagents like EDC (ethyl-(dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

On an industrial scale, the production process is optimized for cost-effectiveness and yield. Large-scale reactions may utilize automated flow systems, continuous stirring, and stringent control over temperature and pH to ensure consistent quality of the product.

Chemical Reactions Analysis

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide undergoes various reactions due to its diverse functional groups:

  • Oxidation: : The sulfur atom in the thiadiazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxides or sulfones.

  • Reduction: : The compound can be reduced by agents like lithium aluminum hydride, targeting the carbonyl groups to yield corresponding alcohols.

  • Substitution: : The benzylsulfanyl group can be substituted by nucleophiles in the presence of a strong base like sodium hydride, resulting in the formation of a wide array of derivatives.

Scientific Research Applications

This compound finds applications across various scientific disciplines:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Acts as a probe to study enzyme activities, especially those related to sulfur metabolism.

  • Medicine: : Investigated for its potential as an antibacterial and antifungal agent due to its unique structural features.

  • Industry: : Serves as a building block in the manufacture of specialty chemicals and pharmaceuticals.

Mechanism of Action

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide exerts its effects through interactions with various molecular targets:

  • Enzyme Inhibition: : It can inhibit enzymes by binding to their active sites, particularly those involved in sulfur metabolism.

  • Pathways: : Modulates biological pathways by acting on specific enzymes, leading to altered metabolic states in cells.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name/ID Substituents Molecular Formula Molecular Weight (g/mol) XLogP3* Key Biological Activity
Target Compound 5-Benzylsulfanyl, 4-(dimethylsulfamoyl)benzamide C₁₈H₁₈N₄O₃S₃ 434.6 ~3.1† Under investigation
571954-39-7 5-(4-Chlorobenzylsulfanyl), 4-(dimethylsulfamoyl)benzamide C₁₈H₁₆ClN₄O₂S₃ 469.0 3.6 Not reported
9g 5-(4-Hydroxy-3-methoxybenzylideneamino), sulfonylbenzamide C₁₆H₁₄N₄O₄S₂ 414.4 ~2.8‡ Antioxidant (ABTS IC₅₀: 12 µM)
7c 5-(Furan-2-yl acrylamido), benzamide C₁₇H₁₃N₅O₂S 375.4 ~1.9‡ Anticancer (MCF-7 IC₅₀: 8 µM)
Adamantyl Derivative 5-(1-Adamantyl), 4-(dimethylsulfamoyl)benzamide C₂₀H₂₄N₄O₂S₂ 440.5 ~4.2‡ Not reported

*XLogP3: Predicted partition coefficient (lipophilicity).
†Estimated based on benzylsulfanyl group contribution.
‡Estimated using substituent contributions.

Key Observations

Lipophilicity Trends: The chlorophenyl-substituted analog (571954-39-7) exhibits higher XLogP3 (3.6) due to the electron-withdrawing Cl atom enhancing hydrophobic interactions . The target compound’s XLogP3 (~3.1) is intermediate, balancing solubility and membrane permeability .

Biological Activity: Antioxidant Activity: Compound 9g demonstrated potent ABTS radical scavenging (IC₅₀: 12 µM), attributed to electron-donating groups (hydroxy-methoxy) stabilizing radicals . The target compound’s dimethylsulfamoyl group may reduce antioxidant efficacy compared to phenolic analogs. Anticancer Activity: Compound 7c showed cytotoxicity against MCF-7 breast cancer cells (IC₅₀: 8 µM), likely due to acrylamido-mediated apoptosis . The target compound’s benzylsulfanyl group may confer distinct binding interactions with cellular targets.

Synthetic Yields: Analogs in (e.g., 9g, 9h) were synthesized with yields of 53–68%, comparable to typical thiadiazole derivatives.

Pharmacokinetic and Solubility Considerations

  • Sulfonamide Solubility: Sulfamoyl groups in the target compound and analogs (e.g., 571954-39-7) enhance water solubility compared to non-sulfonylated thiadiazoles. highlights sulfonamide derivatives’ variable solubility in polar solvents, influenced by substituent electronic effects .
  • Metabolic Stability : The dimethylsulfamoyl group in the target compound may resist enzymatic hydrolysis better than acetylated or propionylated analogs (e.g., ), improving bioavailability .

Biological Activity

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial properties, potential mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiadiazole moiety linked to a dimethylsulfamoyl-benzamide structure. The synthesis of similar thiadiazole derivatives often involves multi-step organic reactions, including heterocyclization processes and modifications of the benzyl group .

Antibacterial Activity

Research has demonstrated that derivatives of thiadiazoles exhibit notable antibacterial properties. Specifically, N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl] compounds have shown high activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, often outperforming standard antibiotics like norfloxacin and ciprofloxacin . The structure-activity relationship indicates that the presence of the benzyl unit and the nature of the sulfur linker significantly influence antibacterial efficacy.

Table 1: Antibacterial Activity of Thiadiazole Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]Staphylococcus aureus0.5 µg/mL
N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]Staphylococcus epidermidis0.75 µg/mL
NorfloxacinStaphylococcus aureus1 µg/mL
CiprofloxacinStaphylococcus epidermidis1 µg/mL

The antibacterial mechanism of this compound is believed to involve disruption of bacterial cell wall synthesis and interference with essential metabolic pathways . Additionally, the compound's ability to inhibit specific enzymes may contribute to its effectiveness against various bacterial strains.

Case Studies

A study evaluating a series of thiadiazole derivatives highlighted their promising activity against Staphylococcus species. The results indicated that modifications in the benzyl group could enhance the compounds' affinity for bacterial targets . Another investigation into structure-activity relationships revealed that certain substitutions on the thiadiazole ring significantly increased antibacterial potency .

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